

An In-depth Technical Guide on the Physicochemical Properties of 4-Nitrobenzamide

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Compound of Interest

Compound Name: 4-Nitrobenzamide

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This guide provides a comprehensive overview of the melting and boiling points of **4-Nitrobenzamide**, including experimental protocols for their determination. **4-Nitrobenzamide** is a chemical intermediate utilized in the synthesis of various substances, including pharmaceuticals.^[1] A thorough understanding of its physical properties is crucial for its application in research and development.

Physicochemical Data of 4-Nitrobenzamide

The melting and boiling points are critical physical constants that indicate the purity of a compound. The data for **4-Nitrobenzamide**, as reported in various sources, are summarized below.

Physical Property	Reported Value (°C)	Reported Value (°F)
Melting Point	198-202[2][3][4]	388.4 - 395.6
200[1][5]	392	
199-201	390.2 - 393.8	
201.1 - 203.9[6]	394 - 399[6]	
199-203[7]	390.2 - 397.4	
Boiling Point	201[2]	393.8
Not Applicable[3]	Not Applicable	

Note: The variability in reported melting points can be attributed to differences in experimental conditions and sample purity. The boiling point is reported by one source, while another indicates it is not applicable, which may suggest potential decomposition at higher temperatures.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

This method is widely used for the determination of the melting point of a solid crystalline substance.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer

- Heating medium (e.g., mineral oil, silicone oil)
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry **4-Nitrobenzamide** sample is finely powdered using a mortar and pestle.[8]
- Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 1-2 mm of tightly packed sample is achieved.[9]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in the melting point apparatus.
- Heating: The apparatus is heated slowly, with constant stirring of the heating bath to ensure uniform temperature distribution.[9] The heating rate should be controlled, especially near the expected melting point.[8]
- Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.
- Repetition: For accuracy, the determination should be repeated with a fresh sample in a new capillary tube.[8][9]

Boiling Point Determination: Distillation Method

The distillation method is suitable for determining the boiling point of a sufficient quantity of a liquid. Given that **4-Nitrobenzamide** is a solid at room temperature, this method would require melting it first and ensuring it does not decompose.

Apparatus:

- Distillation flask (e.g., round-bottom flask)

- Condenser
- Thermometer and adapter
- Receiving flask
- Heating mantle or Bunsen burner

Procedure:

- Apparatus Setup: The **4-Nitrobenzamide** sample (at least 5 mL, after melting) is placed in the distillation flask.[10] The flask is connected to the condenser, and a thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.
- Heating: The flask is heated gently.[11] As the substance boils, its vapor will rise and surround the thermometer bulb before passing into the condenser.
- Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium. This constant temperature, observed while the vapor is condensing and the liquid is collecting in the receiving flask, is the boiling point.[10][11]
- Recording: The stable temperature reading on the thermometer is recorded as the boiling point.

Boiling Point Determination: Micro Method (Siwoloboff's Method)

This method is ideal when only a small amount of the substance is available.

Apparatus:

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer

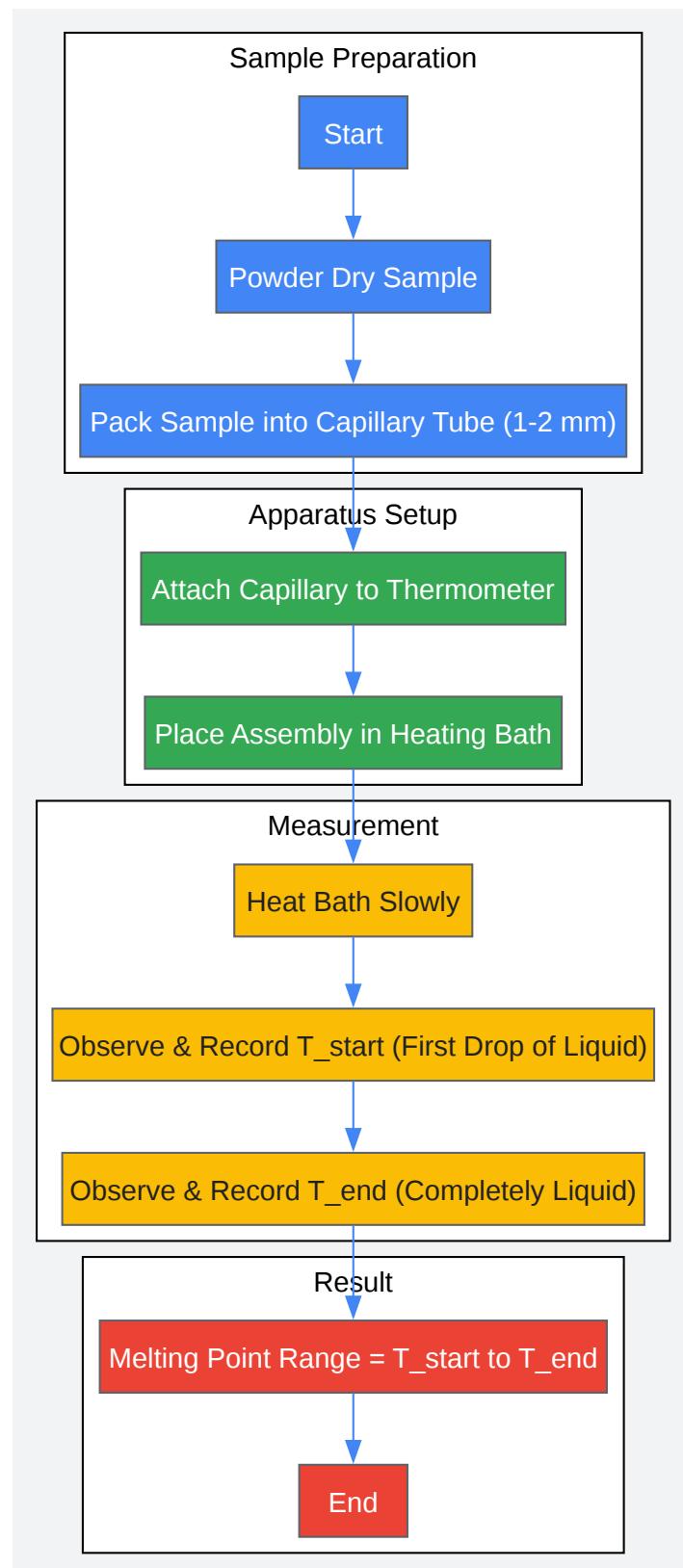
- Heating bath (e.g., Thiele tube)

Procedure:

- Sample Preparation: A few milliliters of the molten **4-Nitrobenzamide** are placed in the small test tube.
- Capillary Placement: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[12]
- Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.[12]
- Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[13] This indicates that the vapor pressure of the substance has exceeded the external pressure.
- Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12][13]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the melting point.



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Caption: Workflow for Melting Point Determination.

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